molecular formula C22H23FN2O2S2 B2433432 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 903327-02-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2433432
CAS No.: 903327-02-6
M. Wt: 430.56
InChI Key: FWSXBAREFOGVIV-UHFFFAOYSA-N
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Description

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide represents a sophisticated intersection of organic chemistry, pharmacology, and material science. This compound belongs to a class of molecules known for their complex structure and significant biological activities, making them valuable in various scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves a multi-step process:

  • Starting Materials: : Begin with commercially available isoquinoline derivatives, thiophene compounds, and sulfonyl chlorides.

  • Key Steps

    • Formation of the dihydroisoquinoline ring via Pictet-Spengler reaction or hydrogenation.

    • Introduction of the thiophene moiety through cross-coupling reactions like Suzuki or Heck reaction.

    • Sulfonamide formation via reaction with sulfonyl chloride in the presence of a base like pyridine or triethylamine.

  • Reaction Conditions: : Typically performed under inert atmosphere (nitrogen or argon), controlled temperature ranges (0-100°C), and using solvents such as dichloromethane, toluene, or DMF.

Industrial Production Methods: : Industrial synthesis might scale these reactions using flow chemistry techniques or batch reactors, optimizing for yield, purity, and cost-effectiveness. Automation and real-time monitoring could ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations at various positions, especially on the isoquinoline and thiophene rings, using reagents like PCC or DMSO-NaHCO₃.

  • Reduction: : Reduction reactions, particularly hydrogenation, can further saturate the aromatic rings or reduce any nitro or carbonyl functionalities.

  • Substitution: : Electrophilic and nucleophilic substitutions are feasible, particularly on the aromatic rings and sulfonamide group, using halogens, nitrating agents, or strong nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like KMnO₄, NaOCl, or H₂O₂ under mild to moderate conditions.

  • Reduction: : Employing hydrogen gas with Pd/C or PtO₂ catalysts, or chemical reducing agents like LiAlH₄.

  • Substitution: : Utilizing halogenating agents (Cl₂, Br₂), nitrating mixtures (HNO₃/H₂SO₄), or strong bases/nucleophiles (NaNH₂, Grignard reagents).

Major Products: : Depending on the reaction, products include oxidized or reduced derivatives, halogenated compounds, nitrated aromatics, and various substituted derivatives.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide finds applications in:

  • Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Probing biological pathways, as potential enzyme inhibitors, or interacting with specific receptors.

  • Medicine: : Potential use in drug discovery, especially for targeting specific molecular pathways involved in diseases.

  • Industry: : As an intermediate in the production of specialty chemicals, polymers, or advanced materials.

Mechanism of Action

The compound's mechanism of action typically involves:

  • Molecular Targets: : Binding to specific enzymes, receptors, or ion channels, affecting their function.

  • Pathways: : Modulating signaling pathways, potentially involving kinases, G-protein-coupled receptors, or transcription factors.

Comparison with Similar Compounds

Compared to other compounds in its class, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide exhibits unique properties due to:

  • Structural Uniqueness: : The combination of isoquinoline, thiophene, and sulfonamide groups.

  • Chemical Behavior: : Its reactivity under various conditions, making it versatile in synthetic chemistry.

  • Biological Activity: : Specific interactions with biological targets.

Similar Compounds

  • N-(2-quinolinyl)-4-fluorobenzenesulfonamide

  • N-(2-thiophen-2-yl)-3,4-dihydroisoquinoline

  • 4-fluoro-3-methyl-N-(2-thiophen-2-yl)benzenesulfonamide

Each of these compounds shares some structural similarities but offers distinct reactivity and biological profiles.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2S2/c1-16-13-19(8-9-20(16)23)29(26,27)24-14-21(22-7-4-12-28-22)25-11-10-17-5-2-3-6-18(17)15-25/h2-9,12-13,21,24H,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSXBAREFOGVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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